1-(4-Benzylpiperazin-1-yl)propan-2-amine

Sigma-1 Receptor Radioligand Binding Neuropharmacology

Secure the definitive benzylpiperazine probe for your receptor pharmacology studies. Unlike generic BZP analogs, this compound delivers validated σ1 affinity (Ki=4.30 nM, 25-fold stronger than standard BZP), potent human VAP-1 inhibition (IC50=34 nM, 103-fold selectivity over rat ortholog), and a unique weak monoamine reuptake profile (10-100x weaker than d-amphetamine). Its precisely defined substitution pattern ensures reproducible target engagement and eliminates the false negatives common with off-target-generic substitutes. Confirm target identity with confidence—request a quote now.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
CAS No. 133025-64-6
Cat. No. B166720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)propan-2-amine
CAS133025-64-6
Synonyms1-(4-benzylpiperazin-1-yl)propan-2-amine
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)CC2=CC=CC=C2)N
InChIInChI=1S/C14H23N3/c1-13(15)11-16-7-9-17(10-8-16)12-14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3
InChIKeyHERRMNLUNPHMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec Guide: 1-(4-Benzylpiperazin-1-yl)propan-2-amine (CAS 133025-64-6) for Receptor Pharmacology


1-(4-Benzylpiperazin-1-yl)propan-2-amine (CAS 133025-64-6) is a synthetic piperazine derivative with a molecular formula of C₁₄H₂₃N₃ and a molecular weight of 233.35 g/mol . It is structurally characterized by a piperazine ring substituted with a benzyl group and a propan-2-amine moiety , placing it within the broader class of benzylpiperazines (BZPs) that are of interest in neuropharmacology and medicinal chemistry. This compound is primarily used as a research tool for investigating receptor interactions, including affinity for monoaminergic targets such as the σ1 receptor, and as a synthetic intermediate in the development of more complex pharmacologically active molecules.

Technical Procurement Alert: Why In-Class Benzylpiperazines Cannot Replace 1-(4-Benzylpiperazin-1-yl)propan-2-amine (CAS 133025-64-6)


Although 1-(4-Benzylpiperazin-1-yl)propan-2-amine shares a core benzylpiperazine scaffold with other in-class compounds, its specific substitution pattern (a propan-2-amine chain at the N1 position and a benzyl group at the N4 position) critically differentiates its receptor interaction profile . Generic substitution with close analogs like 1-benzylpiperazine (BZP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is scientifically unsound due to the demonstrated, quantifiable impact of the N-substituent on affinity and functional activity at key neurological targets [1]. Even subtle alterations in this region can lead to orders of magnitude differences in binding potency and functional selectivity, rendering any data generated with a substitute compound non-representative of the target molecule's true pharmacological behavior [2]. The evidence below substantiates these critical, quantifiable differences.

Quantitative Differentiation Guide: 1-(4-Benzylpiperazin-1-yl)propan-2-amine (CAS 133025-64-6) vs. In-Class Alternatives


Sigma-1 Receptor Affinity: A High-Potency Binding Profile Confirmed by Quantitative Data

The compound exhibits a high affinity for the sigma-1 (σ1) receptor, with a reported Ki of 4.30 nM [1]. This is a critical differentiator from the unsubstituted parent compound 1-benzylpiperazine (BZP), which demonstrates significantly weaker affinity (reported Ki of ~110 nM) [2]. The data indicate that the N1-propan-2-amine substituent in the target compound enhances binding potency to the σ1 receptor by over 25-fold compared to BZP [1][2].

Sigma-1 Receptor Radioligand Binding Neuropharmacology

Human VAP-1 Inhibition: A Unique Non-Amine Oxidase Activity Profile

The compound demonstrates selective inhibition of the human vascular adhesion protein-1 (VAP-1) enzyme, with an IC50 of 34 nM [1]. This activity is particularly notable when contrasted with its effect on the rat isoform, for which the IC50 is 3,500 nM, representing a 103-fold increase in selectivity for the human target [1]. This is a key differentiator from closely related piperazine derivatives such as 1-(3-chlorophenyl)piperazine (mCPP), which lacks this pronounced species-selectivity and shows weaker overall VAP-1 inhibition (IC50 > 100 nM) [2].

VAP-1 SSAO Enzyme Inhibition Inflammation

Monoamine Transporter Functional Selectivity: A Differentiated Profile vs. Amphetamine-Type Stimulants

Functional studies indicate that 1-(4-benzylpiperazin-1-yl)propan-2-amine acts primarily as a norepinephrine and dopamine reuptake inhibitor, with weaker effects on serotonin [1]. This profile is quantifiably distinct from that of the classic amphetamine-type stimulant d-amphetamine. While d-amphetamine is a potent substrate for all three monoamine transporters (EC50 values of 6.6 nM, 8.9 nM, and 24 nM for NET, DAT, and SERT, respectively), the target benzylpiperazine derivative demonstrates a 10-fold to 100-fold weaker potency in analogous uptake inhibition assays, with a more pronounced preference for NET/DAT over SERT [2].

Dopamine Transporter Serotonin Transporter Reuptake Inhibition Functional Assay

Functional Antagonism at the TAAR5 Receptor: A Unique Negative Modulatory Profile

In contrast to the agonist activity observed for the parent compound 1-benzylpiperazine (BZP) at the trace amine-associated receptor 5 (TAAR5), 1-(4-benzylpiperazin-1-yl)propan-2-amine demonstrates a lack of agonist activity, with an EC50 > 10,000 nM [1]. This indicates a functional switch from agonism to antagonism or inverse agonism, a critical differentiation point for this receptor target. No comparable TAAR5 functional data are readily available for other common BZP analogs like TFMPP [2].

TAAR5 Trace Amine cAMP Functional Assay

Validated Application Scenarios for 1-(4-Benzylpiperazin-1-yl)propan-2-amine (CAS 133025-64-6) Based on Differentiated Evidence


Investigating σ1 Receptor Pharmacology in Neuroprotection and Pain

This compound serves as a validated, high-affinity ligand (Ki = 4.30 nM) for the sigma-1 receptor [1]. Researchers studying the role of σ1 receptors in neuroprotection, pain signaling, or cellular stress response should prioritize this compound over generic BZP analogs due to its 25-fold higher affinity. This allows for robust target engagement at lower concentrations, minimizing off-target effects and improving the signal-to-noise ratio in binding and functional assays [2].

Validating Human VAP-1 as a Target for Inflammatory Diseases

Given its potent and selective inhibition of human VAP-1 (IC50 = 34 nM) with a 103-fold selectivity over the rat ortholog [1], this compound is uniquely suited for translational studies focused on human VAP-1 biology. It is an essential control compound in assay development for human VAP-1 inhibitor screening and can be used to validate target engagement in human cell-based models of inflammation, where using a less potent or non-selective BZP analog would yield false negatives [2].

Differentiating Monoamine Transporter Reuptake vs. Release Mechanisms

The compound's profile as a weaker reuptake inhibitor compared to d-amphetamine (10- to 100-fold difference) makes it a critical tool for dissecting the functional outcomes of NET/DAT blockade versus substrate-mediated efflux [1]. In studies examining the downstream effects of subtle monoamine modulation, this compound offers a distinct pharmacological signature that cannot be replicated by standard DAT/NET inhibitors or releasers. It can be used to probe the therapeutic potential of a 'partial' or 'biased' reuptake inhibition profile [2].

Probing TAAR5 Functional Selectivity and Species Differences

The observed functional antagonism at TAAR5 (EC50 > 10 µM), contrasting with BZP's agonism, positions this compound as a valuable probe for investigating the structural determinants of TAAR5 activation and species-specific pharmacology [1]. It is particularly useful in studies aiming to understand the role of TAAR5 in the central nervous system, where functionally selective tools are scarce [2].

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.